molecular formula C16H21N5O2 B2864858 5-Cyclopropyl-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole CAS No. 2416229-94-0

5-Cyclopropyl-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole

Cat. No. B2864858
CAS RN: 2416229-94-0
M. Wt: 315.377
InChI Key: QGRCIHAQPFVUPF-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H21N5O2 and its molecular weight is 315.377. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Oxadiazole derivatives are a class of compounds that have been extensively studied for their biological activities. The synthesis and evaluation of oxadiazole compounds have led to discoveries of potential antimicrobial and anti-inflammatory agents. For instance, oxadiazole derivatives have been synthesized and found to exhibit strong antimicrobial activity, indicating their potential as novel antibacterial agents (Krolenko, Vlasov, & Zhuravel, 2016)[https://consensus.app/papers/synthesis-activity-51h123triazol4yl124oxadiazole-krolenko/0bdd032277695575ab53765f1ce25cda/?utm_source=chatgpt]. Additionally, compounds featuring the 1,2,4-oxadiazole moiety have been reported to possess analgesic and anti-inflammatory activities, suggesting their applicability in developing new therapeutic drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020)[https://consensus.app/papers/synthesis-novel-benzodifuranyl-135triazines-abu‐hashem/1b4ef798aee65ef5adff2529e7c19235/?utm_source=chatgpt].

Chemical Kinetics and Photolysis Studies

The study of oxadiazoline derivatives under photolysis conditions has provided valuable insights into chemical kinetics and reaction mechanisms. Research by Tae et al. (1999) into the photochemistry of oxadiazoline compounds revealed complex fragmentation processes, offering a deeper understanding of the stability and reactivity of oxadiazole derivatives under various conditions[https://consensus.app/papers/chemistry-kinetics-dipropylcarbene-solution-tae/11721de513565b5eb7727617f296086d/?utm_source=chatgpt].

Antiviral and Anticancer Research

Oxadiazole derivatives have also shown promise in antiviral and anticancer research. Studies have identified specific oxadiazole compounds with inhibitory effects against various viruses, highlighting their potential in antiviral therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003)[https://consensus.app/papers/5substituted24diamino62phosphonomethoxyethoxypyrimidinesacyclic-hocková/4182b181b02b57c488b3772ef85c1acd/?utm_source=chatgpt]. Furthermore, the combination of oxadiazole-based inhibitors with other agents has been explored for its lethal effects on cancer cells, suggesting a role in developing novel cancer treatments (Sica et al., 2019)[https://consensus.app/papers/lethal-poisoning-cancer-cells-respiratory-chain-sica/d4ca2bc24b8e58268b1c483144dca692/?utm_source=chatgpt].

Mechanism of Action

Target of Action

The primary target of the compound “5-Cyclopropyl-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole” is the Farnesoid X receptor (FXR) . FXR is a member of the metabolic subfamily of nuclear receptors and plays a crucial role in regulating bile acid, lipid, and glucose homeostasis .

Mode of Action

As a synthetic FXR agonist, this compound binds to the FXR, activating it . The activation of FXR leads to changes in the expression of genes involved in lipid and glucose metabolism, which can result in profound effects on plasma lipids .

Biochemical Pathways

The activation of FXR by this compound affects several biochemical pathways. It can lead to a decrease in the levels of low-density lipoprotein (LDL) and very low-density lipoprotein (vLDL), and an increase in high-density lipoprotein (HDL) levels . These changes in lipid levels can have downstream effects on the development of atherosclerosis and other cardiovascular diseases .

Pharmacokinetics

The compound has robust lipid modulating properties and its preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) properties are consistent with enabling once-daily dosing in humans . These properties suggest that the compound has good bioavailability, which is crucial for its effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in LDL and vLDL levels, and an increase in HDL levels . These changes can help to reduce the risk of developing atherosclerosis and other cardiovascular diseases .

properties

IUPAC Name

5-cyclopropyl-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-22-15-9-14(17-10-18-15)21-6-4-11(5-7-21)8-13-19-16(23-20-13)12-2-3-12/h9-12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRCIHAQPFVUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(CC2)CC3=NOC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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